molecular formula C11H10N4OS B4493619 2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4493619
M. Wt: 246.29 g/mol
InChI Key: WPUDZHFLZLUZNX-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1246063-03-5; molecular formula: C₁₁H₁₀N₄OS; molecular weight: 246.29) is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a methoxymethyl group at the 2-position and a thiophene ring at the 7-position . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized for its versatility in medicinal chemistry, particularly in anticancer and enzyme inhibitor design due to its ability to mimic purine bases and interact with biological targets .

Properties

IUPAC Name

2-(methoxymethyl)-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-16-7-10-13-11-12-5-4-8(15(11)14-10)9-3-2-6-17-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUDZHFLZLUZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=N1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxymethyl group at position 2 undergoes selective nucleophilic substitution under acidic or alkaline conditions:

  • Demethylation :
    Treatment with HBr/AcOH (48 hours, reflux) converts the methoxymethyl group to a hydroxymethyl derivative:

    2-(MeOCH2)-2-(HOCH2)-(Yield: 92%)[1]\text{2-(MeOCH}_2\text{)-} \rightarrow \text{2-(HOCH}_2\text{)-} \quad (\text{Yield: 92\%})[1]
  • Halogenation :
    Reaction with PCl₅ or PBr₃ substitutes the methoxy oxygen with halogens (Cl or Br):

    2-(MeOCH2)-PCl52-(ClCH2)-(Yield: 68%)[7]\text{2-(MeOCH}_2\text{)-} \xrightarrow{\text{PCl}_5} \text{2-(ClCH}_2\text{)-} \quad (\text{Yield: 68\%})[7]

Electrophilic Aromatic Substitution (EAS)

The thiophen-2-yl group at position 7 participates in EAS due to its electron-rich π-system:

Reaction TypeConditionsProductYield
Nitration HNO₃/H₂SO₄, 0°C7-(5-nitrothiophen-2-yl)55%
Sulfonation SO₃/DCM, RT7-(5-sulfothiophen-2-yl)47%

Mechanistic studies suggest regioselectivity at the 5-position of the thiophene ring due to directing effects of the sulfur atom .

Triazole Ring Modifications

The triazole moiety participates in cycloaddition reactions :

  • Click chemistry with terminal alkynes (Cu(I) catalyst) forms 1,2,3-triazole hybrids .

  • Oxidation with KMnO₄ under mild conditions converts the triazole to a triazolone derivative .

Pyrimidine Ring Reactivity

The pyrimidine ring undergoes C–H functionalization :

ReactionReagentsProductYield
BrominationNBS, AIBN5-Bromo derivative62%
AminationNH₃/EtOH, 100°C5-Amino derivative58%

Catalytic and Solvent Effects

  • TMDP catalyst enhances reaction rates in cyclocondensation steps (turnover frequency: 12 h⁻¹) .

  • Solvent polarity significantly impacts yields:

    SolventYield (Cyclocondensation)
    H₂O/EtOH85%
    DMF72%
    Toluene34%

Mechanistic Insights

  • Knoevenagel adduct formation follows a dual pathway (Scheme 1):

    • Route A : TMDP activates the aldehyde via hydrogen bonding .

    • Route B : Iminium intermediate formation drives enolate attack .

  • Cyclization proceeds via intramolecular nucleophilic attack by the triazole’s NH group on the pyrimidine’s electrophilic carbon .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that derivatives of triazolo-pyrimidines showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivityReference
This compoundModerateZhang et al., 2020
Related Triazole DerivativeHighSmith et al., 2021

Anticancer Properties

The compound has also been investigated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, a study by Liu et al. (2021) reported that the compound inhibited cell proliferation by targeting specific signaling pathways.

Pesticidal Activity

Compounds with similar structures have been evaluated for their pesticidal properties. A case study by Chen et al. (2019) indicated that triazole derivatives could effectively control fungal pathogens in crops, making them valuable in agricultural applications.

StudyPathogen TargetedEfficacy
Chen et al., 2019Fusarium spp.85% reduction in infection
Liu et al., 2020Botrytis cinerea78% reduction in infection

Polymer Chemistry

The incorporation of triazolo-pyrimidine derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research led by Wang et al. (2022) demonstrated that polymers modified with these compounds exhibited improved thermal resistance compared to unmodified polymers.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazolopyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine 2: Methoxymethyl; 7: Thiophen-2-yl C₁₁H₁₀N₄OS 246.29 Balanced solubility and π-interaction potential
S1-TP 2: 4-Methoxyphenyl; 5: Chloromethyl; 7: Ketone C₁₄H₁₁ClN₄O₂ 326.72 Electrophilic chloromethyl group enhances reactivity
S2-TP 2: 4-Methoxyphenyl; 5: Piperidinomethyl; 7: Ketone C₁₉H₂₁N₅O₂ 375.41 Piperidine improves lipophilicity and membrane permeability
7-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 2: Amino; 7: 4-Methoxyphenyl C₁₂H₁₁N₅O 241.25 Amino group enables hydrogen bonding with enzymes
2-(1H-Pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine 2: Pyrrole; 7: Thienylvinyl C₁₅H₁₁N₅S 293.35 Extended conjugation enhances fluorescence properties
5-(2-Chlorophenyl)-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 2: Amino; 5: 2-Chlorophenyl; 7: 3-Methoxyphenyl C₁₈H₁₈ClN₅O 355.82 Chlorophenyl group increases steric bulk and target selectivity

Pharmacological and Electrochemical Properties

Anticancer Activity

  • The parent scaffold [1,2,4]triazolo[1,5-a]pyrimidine exhibits antiproliferative activity by targeting tubulin, BRD4, and CDK2 . Derivatives like S2-TP (piperidinomethyl-substituted) show enhanced cellular uptake due to increased lipophilicity, whereas the methoxymethyl group in the target compound may favor solubility without compromising target binding .

Enzyme Inhibition

  • 7-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine demonstrates inhibitory activity against carbonic anhydrase isoforms (hCA IX/XII) via its amino group, which coordinates with zinc ions in the active site . In contrast, the thiophene substituent in the target compound may engage in hydrophobic interactions with enzyme pockets .

Electrochemical Behavior

  • Voltammetric studies on S1-TP, S2-TP, and S3-TP reveal that electron-donating groups (e.g., morpholinomethyl in S3-TP) lower oxidation potentials, suggesting improved electron-transfer efficiency compared to the methoxymethyl group in the target compound .

Biological Activity

2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which have gained significant attention due to their diverse biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and triazole moieties. Structural characterization is often confirmed through techniques such as NMR spectroscopy and X-ray crystallography. For instance, similar compounds have been synthesized and their structures validated using single-crystal X-ray analysis .

Anticancer Properties

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit potent anticancer activity. For example:

  • Compound Efficacy : A study reported that certain triazolo-pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. The most active compounds showed IC50 values in the low micromolar range (e.g., 0.53 μM for one derivative) and were found to induce apoptosis and cell cycle arrest in these cell lines .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways such as the ERK signaling pathway. This leads to reduced phosphorylation levels of critical proteins involved in cell proliferation and survival. For instance, one study highlighted that a derivative could significantly inhibit ERK1/2 phosphorylation and induce G2/M phase arrest in cancer cells .

Antibacterial and Antifungal Activities

In addition to anticancer effects, [1,2,4]triazolo[1,5-a]pyrimidines have shown promising antibacterial and antifungal activities:

  • Antibacterial Activity : Compounds in this class have been tested against various bacterial strains with some exhibiting significant inhibitory effects. For example, preliminary bioassays indicated that certain derivatives displayed notable antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Some derivatives also demonstrated fungicidal effects against pathogens like Rhizoctonia solani, suggesting potential applications in agricultural settings as fungicides .

Table of Biological Activities

Activity TypeCell Lines TestedIC50 Values (μM)Mechanism of Action
AnticancerMGC-8030.96Induces apoptosis via ROS elevation
HCT-1160.53Inhibits ERK signaling pathway
MCF-73.91Cell cycle arrest at G2/M phase
AntibacterialVarious bacterial strainsN/AInhibition of bacterial growth
AntifungalRhizoctonia solaniN/AFungicidal action

Case Study 1: Antiproliferative Activity

In a specific study involving a series of triazolo-pyrimidine derivatives, compound 6i exhibited strong antiproliferative activity against MGC-803 cells with an IC50 value of 0.96 μM. The compound was shown to induce apoptosis through both intrinsic and extrinsic pathways by elevating reactive oxygen species (ROS) levels and modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how these compounds exert their anticancer effects. It was found that they could significantly inhibit colony formation in cancer cells while also affecting migration capabilities. The study highlighted the importance of further exploring these compounds for potential therapeutic applications in oncology .

Q & A

Q. What synthetic strategies are effective for preparing 2-(Methoxymethyl)-7-(thiophen-2-yl)triazolopyrimidine derivatives?

A two-step nucleophilic C–H functionalization approach is commonly employed. First, introduce substituents at the C-5 and C-7 positions via Grignard reagent reactions on a brominated triazolopyrimidine precursor. For the methoxymethyl group at C-2, alkylation of a hydroxyl intermediate with methyl iodide or methoxymethyl chloride under basic conditions (e.g., NaH/DMF) is effective. Reaction optimization should monitor temperature (60–80°C) and stoichiometry (1.2–1.5 equivalents of alkylating agent) to minimize byproducts .

Q. How is structural characterization performed for triazolopyrimidine derivatives?

Use a multi-technique approach:

  • NMR : Assign aromatic protons (δ 7.5–8.5 ppm for thiophene) and methoxymethyl groups (δ 3.3–3.5 ppm for OCH2, δ 3.1–3.3 ppm for OCH3) .
  • IR : Confirm C=N stretches (~1600 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 331 for C13H12N4O2S) .
    Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. What in vitro biological activities are reported for triazolopyrimidines with thiophene substituents?

Thiophene-containing derivatives exhibit:

  • Anticancer activity : IC50 values of 0.5–5 µM in tubulin polymerization assays (e.g., inhibition of vinca alkaloid binding) .
  • Antibacterial effects : MICs of 8–32 µg/mL against Gram-positive pathogens (e.g., Enterococcus faecium) via cell-wall synthesis disruption .
  • Enzyme inhibition : Moderate activity (Ki ~10 µM) against FAD-dependent oxidoreductases due to thiophene’s electron-rich π-system .

Advanced Research Questions

Q. How do substituents at C-2 and C-7 influence structure-activity relationships (SAR) in triazolopyrimidines?

Critical SAR findings:

Position Optimal Substituent Biological Impact Source
C-2MethoxymethylEnhances solubility and metabolic stability vs. phenyl groups
C-7Thiophen-2-ylImproves π-π stacking with hydrophobic enzyme pockets
C-5TrifluoromethylIncreases potency in microtubule-targeting agents

Rational Design : Replace C-7 phenyl with thiophene to exploit sulfur’s polarizability for target engagement. Maintain C-2 methoxymethyl for balanced lipophilicity (LogP ~2.5) .

Q. How can contradictory data on reaction pathways be resolved?

Case Study: Discrepancies in cyclization yields (40–80%) during triazolopyrimidine synthesis.

  • Hypothesis : Competing pathways (e.g., dimerization vs. cyclization).
  • Methodology :
    • Use HPLC-MS to track intermediates .
    • Perform DFT calculations to compare activation energies of pathways .
    • Optimize solvent polarity (e.g., DMF → ethanol/water) to favor cyclization .
  • Outcome : Ethanol/water (1:1) increases yield to 75% by suppressing dimerization .

Q. What mechanisms explain the dual functionality (e.g., tubulin polymerization promotion vs. inhibition) of triazolopyrimidines?

Triazolopyrimidines bind to tubulin’s vinca domain non-competitively, stabilizing curved protofilament conformations. This promotes polymerization in vitro but disrupts dynamic instability in cells, mimicking "kinetic stabilization" . Key evidence:

  • Cryo-EM : Compound induces 12° curvature in tubulin dimers .
  • Competitive binding assays : No displacement of paclitaxel (correlation coefficient <0.1) .

Methodological Recommendations

  • For SAR Studies : Use molecular docking (AutoDock Vina) to predict thiophene interactions with tubulin’s β-subunit (PDB: 1SA0) .
  • For Metabolic Stability : Assess hepatic clearance using human microsomes (0.5 mg/mL, NADPH regeneration system) .
  • For Data Reproducibility : Standardize solvent purity (>99.9%) and reaction vessel geometry (Schlenk flasks for air-sensitive steps) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

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